2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
CAS No. |
898441-67-3 |
|---|---|
Molecular Formula |
C11H12N4O3S |
Molecular Weight |
280.3 |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-9(16)13-8-3-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16) |
InChI Key |
VCPCBFPTVATXBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C=NC(=O)N2)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the pyrimidine-thioether intermediate with the isoxazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and isoxazole rings, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules could be of significant interest.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thioether linkage and the heterocyclic rings could play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Table 1: Core Structure Variations and Implications
Key Observations :
Substituent Effects on Physicochemical Properties
Table 2: Substituent-Driven Property Comparisons
*Calculated based on molecular formulas.
Key Observations :
- Higher melting points in compounds with rigid cores (e.g., benzoquinazolinone in ) suggest stronger crystal lattice interactions due to planar aromatic systems .
Biological Activity
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound combines a pyrimidine ring, an isoxazole ring, and a thioacetamide linkage, suggesting diverse chemical reactivity and biological activity. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(5-methylisoxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
| Molecular Formula | C12H14N4O3S |
| Molecular Weight | 286.33 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
In a comparative study, several derivatives were evaluated for their anticancer activity against A549 cells. Compounds with structural similarities to 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide showed varying degrees of cytotoxicity. For instance, a derivative with a similar thioether linkage exhibited a reduction in cell viability to 66% at a concentration of 100 µM after 24 hours of exposure, compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The unique structural features may facilitate interactions with bacterial enzymes or receptors, inhibiting growth or inducing cell death.
Case Study: Antimicrobial Screening
In antimicrobial assays, derivatives were tested against various pathogens. Notably, one derivative demonstrated selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics .
The potential mechanisms through which 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target proteins.
- Receptor Binding : Its structural components suggest it could interact with specific receptors involved in cancer progression or bacterial resistance mechanisms.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide | Lacks isoxazole ring | Reduced anticancer activity |
| N-(3-methylisoxazol-5-yl)acetamide | Lacks pyrimidine and thioether groups | Limited biological activity |
| 2-(phenylthio)-N-(5-methylisoxazol-3-yl)acetamide | Contains phenyl group instead of isoxazole | Altered chemical and biological properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
